3-[(2,4-Dinitrophenyl)amino]propan-1-ol
Overview
Description
3-[(2,4-Dinitrophenyl)amino]propan-1-ol is a chemical compound with the molecular formula C9H11N3O5 and a molar mass of 241.2 g/mol . This compound is characterized by the presence of a dinitrophenyl group attached to an amino-propanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dinitrophenyl)amino]propan-1-ol typically involves the reaction of 2,4-dinitrochlorobenzene with 3-aminopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2,4-dinitrochlorobenzene and 3-aminopropanol.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Procedure: The 2,4-dinitrochlorobenzene is dissolved in the solvent, and the base is added to the solution. The 3-aminopropanol is then added dropwise, and the reaction mixture is stirred at room temperature for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dinitrophenyl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a carbonyl compound.
Reduction: The nitro groups in the dinitrophenyl ring can be reduced to amino groups under appropriate conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically employed.
Major Products
Oxidation: Formation of 3-[(2,4-Dinitrophenyl)amino]propanal.
Reduction: Formation of 3-[(2,4-Diaminophenyl)amino]propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2,4-Dinitrophenyl)amino]propan-1-ol has diverse applications in scientific research due to its unique chemical properties:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dinitrophenyl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The dinitrophenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The amino-propanol moiety can participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
3-[(2,4-Dinitrophenyl)amino]ethanol: Similar structure but with an ethanol backbone.
3-[(2,4-Dinitrophenyl)amino]butan-1-ol: Similar structure but with a butanol backbone.
2,4-Dinitrophenylhydrazine: Contains the dinitrophenyl group but with a hydrazine moiety instead of an amino-propanol.
Uniqueness
3-[(2,4-Dinitrophenyl)amino]propan-1-ol is unique due to its specific combination of the dinitrophenyl group and the amino-propanol backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-(2,4-dinitroanilino)propan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O5/c13-5-1-4-10-8-3-2-7(11(14)15)6-9(8)12(16)17/h2-3,6,10,13H,1,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZZVPWULFTZSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401129 | |
Record name | 3-[(2,4-dinitrophenyl)amino]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30726-75-1 | |
Record name | 3-[(2,4-dinitrophenyl)amino]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.